Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]
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Overview
Description
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] typically involves the coupling of thiol precursors. One common method is the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form the benzotriazolated thiol (RSBt), which then reacts with another thiol to form the disulfide bond . This method avoids the use of toxic and harsh oxidizing agents, making it a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiol coupling reactions. The use of organophosphorus sulfenyl bromide as an activating agent has been reported to yield unsymmetrical disulfides under mild conditions with high efficiency . This method can be adapted for industrial-scale production to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfenyl halides or thiosulfinates.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or glutathione can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products Formed
Oxidation: Formation of sulfenyl halides or thiosulfinates.
Reduction: Formation of free thiol groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its disulfide bonds, which can undergo redox reactions. These reactions are crucial in various biological processes, including protein folding and signaling . The molecular targets include thiol-containing proteins and enzymes, where the disulfide bonds can modulate their activity through redox changes .
Comparison with Similar Compounds
Similar Compounds
Fomesafen: Another compound with a similar phenoxy structure, used as an herbicide.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: An intermediate in the synthesis of bioactive molecules.
Uniqueness
This detailed article provides a comprehensive overview of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88465-00-3 |
---|---|
Molecular Formula |
C26H12Cl2F6N2O6S2 |
Molecular Weight |
697.4 g/mol |
IUPAC Name |
2-chloro-1-[3-[[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H12Cl2F6N2O6S2/c27-17-9-13(25(29,30)31)1-7-21(17)41-15-3-5-19(35(37)38)23(11-15)43-44-24-12-16(4-6-20(24)36(39)40)42-22-8-2-14(10-18(22)28)26(32,33)34/h1-12H |
InChI Key |
YDBYHLVQYNTYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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